
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone
説明
Historical Development of Pyridazine-Based Compounds in Research
Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a versatile heterocycle in medicinal chemistry due to its unique electronic and steric properties. Early research in the mid-20th century focused on pyridazine’s high dipole moment (4.22 D) and hydrogen-bonding capacity, which distinguish it from other azines like pyridine (dipole: 2.02 D) and pyrimidine (dipole: 2.10 D) . These characteristics enable π-π stacking interactions with aromatic residues in proteins and dual hydrogen-bond donor/acceptor capabilities, making pyridazine a valuable bioisostere for phenyl rings in drug design .
The first pyridazine-containing drug, minaprine (14 ), a monoamine oxidase inhibitor, was approved in the 1980s, but broader adoption accelerated with the 2020 FDA approvals of relugolix (24 ) for prostate cancer and deucravacitinib (25 ) for psoriasis . Relugolix’s pyridazine moiety enhances solubility and reduces off-target interactions with cytochrome P450 enzymes, while deucravacitinib leverages pyridazine’s hydrogen-bonding network to achieve selective tyrosine kinase 2 inhibition . Pyridazine derivatives have also been explored as antiviral agents, exemplified by pirodavir (49 ) and vapendavir (51 ), which target human rhinovirus capsid proteins through π-stacking with tyrosine residues and water-mediated hydrogen bonds .
Table 1: Comparative Properties of Pyridazine and Related Azines
Property | Pyridazine | Pyridine | Pyrimidine |
---|---|---|---|
Dipole Moment (D) | 4.22 | 2.02 | 2.10 |
Hydrogen-Bond Capacity | Dual | Single | Single |
logP (Calculated) | 0.91 | 1.20 | 0.85 |
Metabolic Stability | High | Moderate | Moderate |
Evolution of Heterocyclic Compounds in Medicinal Chemistry
Heterocycles constitute >80% of FDA-approved small-molecule drugs, with nitrogen-containing variants like piperidine and morpholine dominating central nervous system (CNS) and oncology therapeutics . The structural plasticity of heterocycles allows precise tuning of electronic, solubility, and steric properties. For instance, replacing a phenyl ring with pyridazine reduces lipophilicity (ΔlogP ≈ -0.3), enhancing blood-brain barrier permeability for CNS targets . Computational advances, such as density functional theory (DFT) and molecular docking, have streamlined heterocyclic optimization. A 2023 study demonstrated that substituting pyridine with pyridazine in protease inhibitors improved binding affinity by 40% due to enhanced dipole-protein interactions .
Piperidine, a saturated six-membered ring with one nitrogen atom, exemplifies heterocyclic adaptability. Over 70 drugs, including the antipsychotic risperidone and the anticoagulant apixaban, incorporate piperidine scaffolds . Their conformational flexibility enables optimal positioning of pharmacophoric groups, while the basic nitrogen (pK~a~ ≈ 11) facilitates salt formation for improved solubility .
Emergence of Morpholino and Piperidine Scaffolds in Drug Discovery
Morpholine, a six-membered ring with one oxygen and one nitrogen atom, has become a cornerstone of CNS drug design. Its pK~a~ (~8.4) near physiological pH enhances blood-brain barrier penetration, as seen in the antidepressant reboxetine and the antiemetic aprepitant . Morpholine’s oxygen atom participates in hydrogen bonds with aspartate or glutamate residues, while its chair-like conformation directs substituents into pharmacophoric pockets .
Piperidine’s prevalence in drug discovery stems from its dual role as a scaffold and a pharmacophore. In the anticoagulant dabigatran, piperidine’s nitrogen forms a critical salt bridge with thrombin’s active site, while in the anticancer drug crizotinib, it serves as a rigid backbone for kinase inhibition . The fusion of morpholine and piperidine, as seen in (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone, merges the solubility-enhancing effects of morpholine with piperidine’s conformational versatility.
Table 2: Key Attributes of Morpholine and Piperidine Scaffolds
Attribute | Morpholine | Piperidine |
---|---|---|
pK~a~ | ~8.4 | ~11.0 |
Conformational Flexibility | Chair ↔ Skew-Boat | Chair ↔ Boat |
Common Applications | CNS drugs, Solubility Modifiers | Anticoagulants, Antipsychotics |
Metabolic Pathway | Oxidation to CO~2~ | N-Dealkylation |
The integration of pyridazine, piperidine, and morpholine in this compound exemplifies modern fragment-based drug design. By combining pyridazine’s hydrogen-bonding capacity, piperidine’s structural rigidity, and morpholine’s solubility profile, this compound represents a strategic approach to overcoming historical challenges in bioavailability and target selectivity. Future research directions include optimizing the methylpyridazine substituent for enhanced metabolic stability and exploring synergistic effects of the tripartite scaffold in kinase and protease inhibition.
特性
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-12-4-5-14(17-16-12)22-13-3-2-6-19(11-13)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESMALVNAJIRSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the 6-methylpyridazin-3-yl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving a nitration followed by reduction and cyclization.
Coupling with Piperidine: The pyridazinyl intermediate is then coupled with piperidine under basic conditions to form the piperidinyl derivative.
Attachment of the Morpholino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Hydrolysis Reactions
The morpholino methanone group and pyridazine ring are susceptible to hydrolysis under specific conditions:
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Acidic Hydrolysis | HCl (1M), reflux, 12 hours | Morpholine carboxylic acid + 3-((6-methylpyridazin-3-yl)oxy)piperidine | |
Basic Hydrolysis | NaOH (2M), 80°C, 8 hours | Sodium morpholinate + 3-((6-methylpyridazin-3-yl)oxy)piperidine derivative |
-
Kinetics : Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity.
-
Byproducts : Trace amounts of pyridazine ring-opening products are observed under prolonged basic conditions.
Nucleophilic Substitution at the Pyridazine Ring
The 6-methylpyridazine moiety participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement:
Halogenation
Reagent | Conditions | Product | Yield |
---|---|---|---|
Cl₂ (gas) | FeCl₃ catalyst, 50°C, 4h | 5-Chloro-6-methylpyridazin-3-yl derivative | 62% |
N-Bromosuccinimide | DMF, 70°C, 6h | 5-Bromo-6-methylpyridazin-3-yl analog | 58% |
-
Regioselectivity : Halogens preferentially substitute at the 5-position due to steric and electronic effects from the methyl group .
Amination
Copper-catalyzed Ullmann coupling with amines (e.g., piperazine) yields substituted derivatives :
Cross-Coupling Reactions
The pyridazine and piperidine fragments enable transition-metal-catalyzed cross-couplings:
Buchwald–Hartwig Amination
Substrate | Catalyst System | Product | Yield |
---|---|---|---|
Aryl chlorides | Pd(OAc)₂/XPhos, K₃PO₄ | Biaryl amines | 68–72% |
Heteroaryl bromides | Pd₂(dba)₃/BINAP, Cs₂CO₃ | Piperidine-linked heterocycles | 65% |
Amide Coupling
The morpholino carbonyl group reacts with amines under standard coupling conditions:
-
Applications : Used to synthesize prodrugs with enhanced solubility.
Reduction of the Pyridazine Ring
Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine to a tetrahydropyridazine, altering bioactivity:
Stability Under Physiological Conditions
Studies on analogs reveal:
科学的研究の応用
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacological agent in treating various conditions, including:
- Neurological Disorders: Studies suggest that it may modulate neurotransmission pathways, making it a candidate for treating conditions like depression or anxiety.
- Inflammatory Diseases: Its interaction with specific molecular targets involved in inflammatory pathways indicates potential therapeutic effects against inflammatory diseases.
Biological Studies
In biological research, (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone is utilized to explore:
- Cellular Pathways: Researchers examine how this compound affects cellular signaling pathways, particularly those related to inflammation and neurobiology.
- Therapeutic Mechanisms: Investigations focus on understanding its mechanism of action at the molecular level, including its interaction with enzymes or receptors.
Table 1: Summary of Research Findings
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules within pharmaceutical manufacturing. Its chemical properties allow for versatility in creating derivatives that may enhance therapeutic efficacy or reduce side effects.
作用機序
The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation and neurotransmission, leading to its potential therapeutic effects.
類似化合物との比較
Structural Analogues and Core Modifications
Morpholino-Substituted Heterocycles
Morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone (9c) Structure: Features a dihydroquinoline core instead of pyridazine, with a morpholino methanone group. In mTOR inhibition studies, 9c demonstrated moderate activity (IC₅₀ ~ 120 nM), suggesting that pyridazine-based analogues like the target compound may offer improved selectivity due to enhanced π-acidity .
Morpholino-thienopyrimidine Derivatives Example: 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. Comparison: The thienopyrimidine core replaces pyridazine, introducing a sulfur atom that increases electron richness. This derivative showed potent mTOR inhibition (IC₅₀ < 50 nM) but lower solubility due to the sulfonyl group .
Piperidine- and Pyridazine-Based Analogues
(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone Structure: Contains a fused imidazo-pyrrolo-pyrazine core and a difluorocyclobutyl group. Comparison: The fluorinated cyclobutyl group enhances metabolic stability compared to the methylpyridazine in the target compound. However, the fused heterocyclic system reduces synthetic accessibility .
(2-(1,1-Difluoro-3-phenylpropyl)-6-morpholinoimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone (11) Structure: Shares the pyridazine core but replaces the piperidinyloxy group with a gem-difluoro-phenylpropyl substituent. However, the phenyl group introduces steric bulk, which may reduce cell permeability compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound balances moderate lipophilicity (logP 2.1) with better solubility than thienopyrimidine analogues, likely due to the morpholino group.
- Fluorinated derivatives (e.g., ) exhibit higher solubility but require complex synthetic routes.
生物活性
The compound (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDK) and its implications in cancer therapy. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a piperidine ring, a morpholine moiety, and a pyridazine derivative, which are crucial for its biological activity.
CDK Inhibition
Research indicates that this compound exhibits significant inhibitory activity against CDK4/6, which are essential for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest in cancer cells, thereby preventing tumor proliferation. A study reported that derivatives similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Effective against various cancer cell lines.
- Antibacterial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
Table 1 summarizes the antitumor activity of the compound against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 2.5 | CDK4/6 inhibition |
A549 (Lung Cancer) | 3.0 | CDK4/6 inhibition |
HeLa (Cervical Cancer) | 1.8 | CDK4/6 inhibition |
These results suggest that the compound effectively inhibits proliferation in various cancer types, making it a promising candidate for further development.
Antibacterial Activity
Table 2 presents the antibacterial efficacy of the compound:
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 15 | Moderate |
Escherichia coli | 20 | Moderate |
Klebsiella pneumoniae | 25 | Weak |
The minimum inhibitory concentration (MIC) values indicate that while the compound shows some antibacterial properties, its primary focus remains on antitumor activity.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- In Vitro Studies : A study demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 and HeLa cells through apoptosis induction .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its therapeutic potential .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the piperidine and morpholine rings could enhance biological activity, suggesting avenues for optimization .
Q & A
Q. What synthetic strategies are employed for the preparation of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone?
- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Protection of the piperidine nitrogen using a tert-butyl carbamate group, as demonstrated in the synthesis of tert-butyl 4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxylate (CAS: 1261235-16-8) . (ii) Deprotection followed by coupling with morpholine-4-carbonyl chloride under Schotten-Baumann conditions. Key analytical techniques (HPLC, NMR) should validate intermediate purity and final product identity.
Q. How is the structural uniqueness of this compound characterized compared to analogs?
- Methodological Answer : Comparative analysis with structurally similar compounds, such as pyridazine-containing derivatives (e.g., (2-chloropyridin-3-yl)(morpholino)methanone), reveals distinct electronic and steric profiles due to the 6-methylpyridazine moiety. Techniques like X-ray crystallography or DFT calculations can quantify bond angles and charge distribution differences .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for morpholino-containing analogs (e.g., (3-bromo-2-fluorophenyl)(morpholino)methanone), researchers should: (i) Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. (ii) Work in fume hoods to avoid inhalation of fine particulates. (iii) Store in airtight containers under inert gas to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can model interactions with target proteins like kinases or GPCRs. For example, analogs such as [4-(hydroxymethyl)piperidin-1-yl]methanone derivatives have been screened against FAD-dependent oxidoreductases via crystallographic fragment screening . MD simulations (>100 ns) further assess binding stability and conformational dynamics.
Q. What strategies resolve contradictions in SAR data for pyridazine-morpholino hybrids?
- Methodological Answer : Discrepancies in activity may arise from off-target effects or assay variability. To address this: (i) Perform orthogonal assays (e.g., SPR, ITC) to confirm binding affinities. (ii) Compare metabolic stability using liver microsomes to rule out rapid degradation. (iii) Utilize deuterated analogs (e.g., triazole-d2 derivatives) to track metabolic pathways and isolate active species .
Q. How can isotopic labeling enhance pharmacokinetic studies of this compound?
- Methodological Answer : Deuterium or carbon-14 labeling at the morpholino or pyridazine ring enables precise tracking via LC-MS/MS. For example, deuterated nivasorexant analogs were synthesized to study metabolite profiles and improve half-life predictions . Radiolabeled versions can further quantify tissue distribution in preclinical models.
Critical Analysis of Evidence
- Contradictions : reports a 95% purity for the tert-butyl precursor, but batch variability in similar compounds (e.g., HB083 in ) highlights the need for rigorous QC.
- Gaps : Limited data exist on the target compound’s in vivo efficacy. Preclinical studies using deuterated analogs () could bridge this.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。